molecular formula C10H9ClF3NO4S B13170021 (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid

(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid

Cat. No.: B13170021
M. Wt: 331.70 g/mol
InChI Key: TYXGFUPCIGZBDR-YFKPBYRVSA-N
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Description

(2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the Propanoic Acid Moiety: The sulfonamide intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural properties.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it a valuable scaffold for developing new therapeutic agents.

    Enzyme Inhibition:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzenesulfonamide
  • 2-Chloro-5-(trifluoromethyl)benzenesulfonic acid
  • 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness:

  • Structural Features: The presence of both the sulfonamide and propanoic acid groups in (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID provides unique chemical properties that are not found in the similar compounds listed above.
  • Reactivity: The combination of these functional groups allows for a broader range of chemical reactions and applications.

Properties

Molecular Formula

C10H9ClF3NO4S

Molecular Weight

331.70 g/mol

IUPAC Name

(2S)-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)8-4-6(10(12,13)14)2-3-7(8)11/h2-5,15H,1H3,(H,16,17)/t5-/m0/s1

InChI Key

TYXGFUPCIGZBDR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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